

An In-depth Technical Guide to 7-Oxo-7-(phenylamino)heptanoic Acid

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Compound of Interest

Compound Name: 7-Oxo-7-(phenylamino)heptanoic acid

Cat. No.: B029972

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CAS Number: 160777-08-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Oxo-7-(phenylamino)heptanoic acid**, a molecule of interest for its potential applications in chemical synthesis and drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines established chemical principles with data from analogous compounds to present a thorough profile.

Chemical and Physical Properties

7-Oxo-7-(phenylamino)heptanoic acid, with the CAS number 160777-08-2, possesses a molecular formula of $C_{13}H_{17}NO_3$ and a molecular weight of 235.28 g/mol.[1] Structurally, it is characterized by a heptanoic acid backbone with a ketone group at the 7-position and a phenylamino (anilido) group also at the 7-position. Other names for this compound include 6-(phenylcarbamoyl)hexanoic acid. The compound is typically stored at -20°C and shipped under dry conditions.[2]

Property	Value	Source
CAS Number	160777-08-2	[1][3]
Molecular Formula	C ₁₃ H ₁₇ NO ₃	[1]
Molecular Weight	235.28 g/mol	[1]
Synonyms	6-(phenylcarbamoyl)hexanoic acid	
Storage Conditions	-20°C	[2]

Synthesis and Characterization

While specific literature detailing the synthesis of **7-Oxo-7-(phenylamino)heptanoic acid** is scarce, a plausible synthetic route involves the amidation of a suitable carboxylic acid precursor with aniline. A general and efficient method for forming amide bonds from carboxylic acids and electron-deficient amines like aniline involves the use of coupling agents.

Proposed Synthetic Protocol

A common and effective method for this type of amide bond formation utilizes a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) and an additive such as 1-Hydroxybenzotriazole (HOBt).[4]

Reaction Scheme:

Heptanedioic acid anhydride can be reacted with a suitable protecting group to selectively functionalize one of the carboxylic acid groups. The remaining free carboxylic acid can then be coupled with aniline. Subsequent deprotection would yield the final product. A more direct approach would be the reaction of 7-oxoheptanoic acid with aniline using a coupling agent.

Detailed Experimental Protocol:

- **Activation of the Carboxylic Acid:** To a solution of 7-oxoheptanoic acid (1 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF), add EDC (1.2 equivalents) and HOBt (1.2 equivalents). The mixture is stirred at 0°C for 30 minutes to form the active ester intermediate.

- **Amide Bond Formation:** To the activated carboxylic acid solution, add aniline (1 equivalent) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 equivalents). The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
- **Work-up and Purification:** The reaction is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of **7-Oxo-7-(phenylamino)heptanoic acid**.

Characterization Methods

The structural elucidation and purity assessment of a novel compound like **7-Oxo-7-(phenylamino)heptanoic acid** would rely on a combination of modern analytical techniques.

[\[5\]](#)[\[6\]](#)

Technique	Expected Observations
^1H NMR	Signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the heptanoic acid chain, and the amide proton.
^{13}C NMR	Resonances for the carbonyl carbons of the ketone and carboxylic acid, the amide carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound (235.28 m/z for $[\text{M}+\text{H}]^+$).
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H stretching (amide), C=O stretching (ketone, carboxylic acid, amide), and aromatic C-H stretching.
High-Performance Liquid Chromatography (HPLC)	A single sharp peak indicating the purity of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **7-Oxo-7-(phenylamino)heptanoic acid**, its structural features suggest potential interactions with biological systems. The class of N-acyl amino acids, which share the core feature of a fatty acid linked to an amino acid or a related moiety, has been shown to possess a range of biological activities.^{[7][8][9]}

N-Acyl Amides in Biological Systems

N-acyl amides are a diverse class of endogenous lipid signaling molecules involved in various physiological processes, including cell-to-cell communication, inflammation, and metabolic regulation.^[9] They can interact with various molecular targets, including transient receptor potential (TRP) channels and other receptors involved in signaling pathways.^[9]

Hypothetical Signaling Pathway Involvement

Given its structure as a long-chain N-acyl derivative, **7-Oxo-7-(phenylamino)heptanoic acid** could potentially modulate lipid signaling pathways. For instance, it might interact with enzymes involved in the endocannabinoid system or other lipid-mediated signaling cascades. Further research would be necessary to elucidate any specific molecular targets and mechanisms of action.

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